8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one
Description
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one is a bicyclic ketone featuring a fused bicyclo[4.2.0]octane skeleton with an oxygen atom in the 2-position and two methyl groups at the bridgehead carbons (C8). This compound is of interest in synthetic organic chemistry due to its strained bicyclic framework, which influences its reactivity in transformations such as Baeyer-Villiger (B-V) oxidations and photocyclizations. Its structure is closely related to bioactive molecules, including β-lactam antibiotics and enzyme inhibitors .
Properties
IUPAC Name |
8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTAJTHKXFNMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1=O)CCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one typically involves the following steps:
Synthetic Routes: One common method involves the cyclization of a suitable precursor, such as a 1,6-diene, in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent like dichloromethane.
Reaction Conditions: The cyclization reaction is usually carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, using reagents such as sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Reactivity in Baeyer-Villiger Oxidations
Table 2: Physicochemical Properties of Selected Analogs
Biological Activity
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one, a bicyclic organic compound with the molecular formula C9H14O2, has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a bicyclo[4.2.0]octane ring system with an oxygen atom and two methyl groups at the 8th position. Its structure can influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The mechanism of action of this compound involves its interaction with enzymes and receptors, which can modulate various biochemical pathways. The bicyclic structure allows it to fit into specific binding sites, potentially influencing physiological processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, indicating its possible role in therapeutic applications.
- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting that it could be investigated as a potential anticancer agent.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial properties of various bicyclic compounds, including this compound. Results indicated a significant inhibition of bacterial growth at certain concentrations, warranting further investigation into its mechanisms and efficacy .
- Enzyme Interaction : Research focusing on enzyme-substrate interactions highlighted that this compound could effectively inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation . This inhibition suggests potential applications in treating neurodegenerative diseases.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent . Further studies are needed to elucidate the specific pathways involved.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
